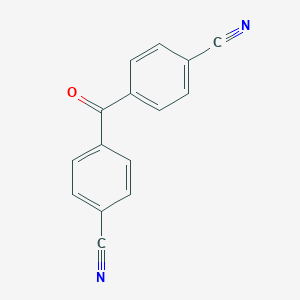

4,4'-Dicyanobenzophenone

Descripción general

Descripción

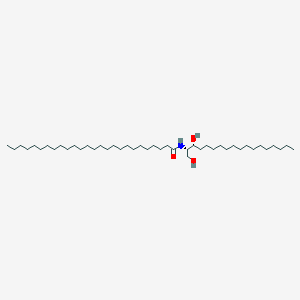

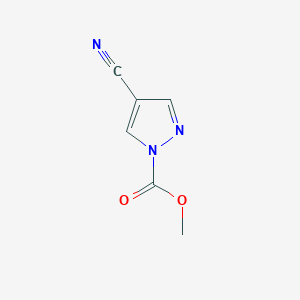

4,4'-Dicyanobenzophenone is a chemical compound that is structurally related to benzophenones, which are known for their utility in various chemical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer its properties and potential reactivity. For instance, the study of 4,4'-diiodobenzophenone provides crystallographic data that could be relevant to understanding the molecular structure of this compound, given the similarity in the benzophenone backbone .

Synthesis Analysis

The synthesis of related compounds, such as the 1,2-diselenete mentioned in the first paper, involves the reaction of a phthalonitrile derivative with aluminum chloride in toluene . This suggests that the synthesis of this compound could potentially involve similar cyanation reactions where a benzophenone substrate is treated with a cyanating agent to introduce the cyano groups at the para positions of the benzene rings.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the related compounds. For example, 4,4'-diiodobenzophenone possesses crystallographic two-fold symmetry, which could be a feature shared by this compound due to the similarity in their core structures . The presence of cyano groups would likely influence the electronic distribution and could affect the molecular geometry through their electron-withdrawing effects.

Chemical Reactions Analysis

The reactivity of this compound can be speculated based on the reactivity of similar compounds. The first paper describes the complexation of a diselenete with tetrakis(triphenylphosphine)palladium, leading to the formation of a dinuclear palladium complex . This indicates that this compound could potentially participate in coordination chemistry, forming complexes with transition metals due to the presence of cyano groups that can act as ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the spectroscopic study of 4,4'-diiodobenzophenone, including its phosphorescence emission spectra, suggests that this compound may also exhibit interesting optical properties, which could be explored through similar spectroscopic techniques . The presence of strong electron-withdrawing groups like cyano could also influence its chemical properties, such as acidity, reactivity, and stability.

Aplicaciones Científicas De Investigación

Synthesis of Macrocyclic and Organophotocatalytic Compounds

4,4'-Dicyanobenzophenone has been utilized in the synthesis of new tetraoxacyclophanes containing benzophenone units, showcasing its role in forming macrocyclic compounds with potential applications in material science and organic chemistry (P. Kuś & P. Jones, 2000). Additionally, its derivatives have shown promise in photocatalytic transformations, particularly in organic reactions, highlighting its potential as a metal-free photocatalyst (T. Shang et al., 2019).

Study of Ion Pairs and Electrochemical Properties

Research on the ion pairs of this compound ketyl with alkali-metal cations through electron spin resonance and ENDOR investigation elucidates the compound's electrochemical properties and interactions with metals, which could have implications in battery technology and materials science (Mario Barzaghi et al., 1988).

Environmental and Health Impact Studies

Investigations into the transformation products of related benzophenone compounds during chlorination treatment have raised concerns about the formation of potentially harmful disinfection by-products. Such studies are crucial for understanding the environmental and health impacts of chemical compounds used in everyday products (Xuefeng Sun et al., 2019).

Advanced Material Synthesis

This compound plays a role in the synthesis of novel materials, such as sulfonated poly(ether ether ketone) with high selectivity for fuel cell applications. This demonstrates its utility in the development of new polymers with specific electrical or chemical properties for use in sustainable energy technologies (Hongtao Li et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4,4’-dihydroxybenzophenone, has been reported to interact with lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s structurally similar compound, 4,4’-dihydroxybenzophenone, is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its potential interaction with enzymes involved in sterol biosynthesis, it may influence these pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination

Propiedades

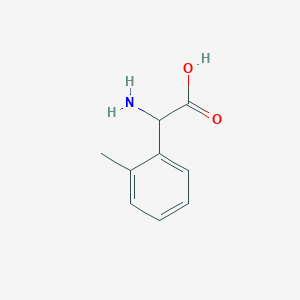

IUPAC Name |

4-(4-cyanobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXPTLWNQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443120 | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32446-66-5 | |

| Record name | p,p'-Dicyanobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dicyanobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P'-DICYANOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the structural characterization of 4,4'-dicyanobenzophenone and are there any spectroscopic studies available?

A1: this compound (C15H8N2O) has a molecular weight of 232.24 g/mol. [] Spectroscopic studies, including Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR), have been used extensively to investigate the ion pairs formed between this compound ketyl and various alkali metal cations (Li+, Na+, K+, Cs+). These studies provide valuable insights into the electronic structure and interactions of the radical anion formed upon reduction of this compound. [, ]

Q2: How does the structure of this compound affect its electrochemical behavior?

A2: The two cyano groups (-CN) in the 4,4' positions of the benzophenone significantly influence its electrochemical reduction. [] These electron-withdrawing groups make the molecule more susceptible to reduction, leading to a two-step reduction process in solvents like N,N-dimethylformamide. [] The first step involves the formation of a relatively stable anion radical. Interestingly, the presence of hydroxylic additives like water, ethanol, or methanol can impact this reduction process. This is due to hydrogen-bond formation between the additive and the formed anion radical, stabilizing it. []

Q3: Can this compound be used as a building block for coordination networks?

A3: Yes, this compound acts as an organic ligand in the construction of coordination networks with silver(I) salts. [] The crystal structure of [Ag·(this compound)·CF3SO3] revealed a triclinic crystal system with the space group P1. [] This highlights the potential of using this compound in the field of supramolecular chemistry and materials science for the development of novel materials with tailored properties.

Q4: Are there any computational studies investigating this compound?

A4: Yes, computational chemistry methods, such as McLachlan, INDO, and MINDO/3, have been employed to study this compound. [] These calculations provide valuable information on molecular orbital energies, electron densities, and hyperfine coupling constants, aiding in the interpretation of experimental spectroscopic data and understanding of the electronic structure of the molecule and its radical anion. []

Q5: Are there any known side reactions associated with this compound under reducing conditions?

A5: Research indicates that during the alkali metal reduction of this compound in ethereal solvents containing sodium tetraphenylborate, side reactions can occur alongside the formation of ion pairs and triple ions. [] Specifically, the decomposition of sodium tetraphenylborate is observed, leading to the formation of biphenyl and p-benzosemiquinone. [] The extent of these side reactions appears to be influenced by the nature and position of substituents on the aromatic ring, suggesting a complex interplay between the radical anion and the reaction environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)